2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4-3-9-5(6(10)11)2-8-7(9)12-4/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGLPSLGTUMQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007874-97-6 | |
| Record name | 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring system . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole in the presence of diisopropylethylamine .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved using a continuous flow system. This method involves multiple reactors where intermediate compounds are not isolated, thus streamlining the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted imidazo[2,1-b]thiazole compounds .
Scientific Research Applications
Safety and Hazards
The compound is classified with the following GHS classifications :
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Potential Applications
While the search results do not provide specific applications for this compound, they do provide information on related compounds and their applications, suggesting potential research avenues:
- Anticonvulsant Activity: Thiazole derivatives have demonstrated anticonvulsant properties .
- Anticancer Activity: Thiazole derivatives have exhibited anticancer activity against various cancer cell lines .
- Building block in synthesis: this compound can be used as a building block for synthesizing more complex molecules with potential biological activities .
Further Research
Further research is needed to explore the specific applications of this compound. This could involve:
- Testing for biological activities: Evaluating the compound's potential anticonvulsant, anticancer, and other pharmacological activities.
- Using it as a building block: Synthesizing novel compounds incorporating this compound and evaluating their properties.
- Investigating its role in chemical reactions: Exploring its potential as a catalyst or reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In the case of antimicrobial activity, it disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazo[2,1-b]thiazole-5-carboxylic acid derivatives are highly dependent on substituent position and electronic nature:
- 6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid : Differs by a methyl group at position 6. This structural variation enhances steric bulk and lipophilicity (clogP ~4.48), improving membrane permeability in antitubercular agents .
- 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid : The dual methyl substitution increases molecular weight (196.22 g/mol) and metabolic stability, making it a candidate for prolonged in vivo activity .
- Imidazo[2,1-b]thiazole-5-carboxylic acid (parent compound) : Lacking methyl groups, it exhibits lower molecular weight (168.17 g/mol) and serves as a precursor for further derivatization .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Methyl and trifluoromethyl substituents increase clogP values (e.g., 4.48 for 6-methyl vs. 3.12 for the parent compound), enhancing blood-brain barrier penetration .
- Solubility : The carboxylic acid group ensures moderate aqueous solubility, which decreases with bulky substituents (e.g., CF₃) .
- Metabolic Stability : 6-Substituted derivatives exhibit longer half-lives due to reduced cytochrome P450-mediated oxidation .
Data Tables
Table 1: Structural and Physicochemical Comparison
*clogP values estimated from analogous compounds.
Biological Activity
2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its biological activities, particularly in the context of antimicrobial and antitumor properties. This article delves into the compound's mechanisms of action, pharmacokinetics, and applications in scientific research, supported by relevant case studies and data.
Target of Action
The primary target of this compound is QcrB , a crucial component of the mycobacterial cytochrome bcc-aa3 supercomplex involved in the electron transport chain. Inhibition of QcrB disrupts energy production in mycobacteria, leading to cell death.
Mode of Action
The compound inhibits QcrB's function, which is essential for ATP synthesis. By interfering with the electron transport chain, it effectively halts the normal flow of electrons necessary for cellular energy production .
Biochemical Pathways
The affected pathway is the electron transport chain in mycobacteria. The disruption of this pathway results in a lack of ATP production, ultimately causing mycobacterial growth inhibition.
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties. In animal models, it demonstrated a good drug exposure profile with an area under the curve (AUC) greater than 11,700 ng·hr/mL and a half-life exceeding 24 hours. This suggests potential for effective dosing regimens in therapeutic applications.
Antimicrobial Activity
The compound has shown significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values ranging from 0.0625 to 2.5 μM. These findings indicate its potential as an anti-tuberculosis agent .
Antitumor Activity
In addition to its antimicrobial properties, this compound has been explored for its cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring enhance cytotoxicity. For instance, compounds with specific substitutions exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Case Studies
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid derivatives with high purity?
Answer:
The core scaffold can be synthesized via cyclization of thiosemicarbazide with carboxylic acids, followed by amide bond formation using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, anti-tuberculosis derivatives were prepared by coupling the core acid (e.g., 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid) with pentafluorosulfanyl benzylamines under mild conditions . Key steps include:
- Purification : Flash column chromatography for intermediates.
- Yield optimization : Adjusting stoichiometry of coupling reagents (e.g., 27% yield for Compound 18 in tuberculosis studies) .
- Quality control : NMR (e.g., δ 7.99 ppm for aromatic protons) and LC-MS to confirm structural integrity .
Basic: What analytical techniques are critical for characterizing this compound and its analogs?
Answer:
- NMR spectroscopy : Proton signals (e.g., δ 2.37–2.52 ppm for methyl groups) and carbon shifts confirm substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 236.17 for the parent compound) validate molecular weight .
- HPLC : Purity assessment (>95% for bioactive derivatives) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., single-crystal studies for thiadiazole analogs) .
Basic: Which biological targets are associated with this compound in current research?
Answer:
- Enzyme inhibition : 89% inhibition of 5-lipoxygenase and 63% inhibition of EGFR kinase in preliminary assays .
- Anti-tuberculosis activity : Derivatives targeting Mycobacterium tuberculosis pantothenate synthase show MIC values as low as 0.004 μM .
- Carbonic anhydrase modulation : Thiazole-5-carboxylic acid derivatives exhibit IC₅₀ values in the nanomolar range .
Advanced: How can structure-activity relationship (SAR) studies improve potency against Mycobacterium tuberculosis?
Answer:
- Substitution strategy : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 6 to enhance membrane permeability (clogP ~4.48) .
- Bioisosteric replacement : Replace methyl groups with pentafluorosulfanyl benzylamines to improve target binding (MIC improvement from 0.03 μM to 0.004 μM) .
- In silico validation : Molecular docking with pantothenate synthase (PDB: 3IVX) identifies key hydrogen bonds with Arg157 and Lys160 .
Advanced: How can conflicting enzyme inhibition data (e.g., 5-lipoxygenase vs. EGFR) be resolved methodologically?
Answer:
- Assay standardization : Use recombinant enzymes under identical buffer conditions (pH 7.4, 25°C) to minimize variability .
- Kinetic analysis : Determine Ki values for competitive inhibition (e.g., Lineweaver-Burk plots for 5-lipoxygenase) .
- Selectivity profiling : Screen against kinase panels (e.g., JAK2, EGFR) to identify off-target effects .
Advanced: What in vivo models are suitable for pharmacokinetic evaluation of derivatives?
Answer:
- Rodent models : Assess oral bioavailability and blood-brain barrier penetration for neuroprotective analogs (e.g., brain/plasma ratios >0.5) .
- Metabolic stability : Microsomal assays (human/rat liver microsomes) to predict clearance rates .
- Toxicity screening : IC₅₀ >25 μM in HEK293 cells indicates low cytotoxicity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure (MSDS Section 2) .
- Storage : 2–8°C in airtight containers to prevent degradation .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How can researchers address low aqueous solubility in preclinical testing?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
